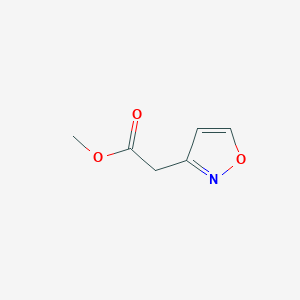

Methyl 2-(isoxazol-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(isoxazol-3-yl)acetate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1.1 Anti-inflammatory and Analgesic Activity

Methyl 2-(isoxazol-3-yl)acetate and its derivatives have been investigated for their anti-inflammatory and analgesic properties. Research indicates that isoxazole compounds exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation and pain. For instance, certain synthesized isoxazole derivatives demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, highlighting their potential as therapeutic agents for inflammatory conditions .

1.2 Anticancer Properties

The compound has also shown promise in cancer research. A series of isoxazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Notably, some derivatives displayed sub-micromolar inhibitory activity against COX-2, which is implicated in tumor progression. Furthermore, certain compounds induced apoptosis in cancer cells by arresting the cell cycle at the G1 phase, showcasing their potential as anticancer agents .

1.3 Neuroprotective Effects

Recent studies have explored the neuroprotective properties of isoxazole derivatives, including this compound. These compounds were screened for their ability to protect neurons from ischemic damage. The findings suggest that they may modulate neuroinflammatory pathways, providing a basis for further investigation into their use in treating neurodegenerative diseases .

Chemical Properties and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the isoxazole ring and the phenyl moiety have been shown to enhance activity against various biological targets. For example, substituents at the 3-, 4-, and 5-positions of the phenyl ring significantly influence the compound's potency as an EPAC antagonist .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized to yield high-purity products suitable for biological testing. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize these compounds during development .

Anti-inflammatory Activity Study

A study conducted by Rajanarendar et al. synthesized various isoxazole derivatives and assessed their anti-inflammatory effects using animal models. The results indicated that specific substitutions on the phenyl ring led to enhanced COX-2 selectivity and potency, suggesting a pathway for developing new anti-inflammatory drugs .

Anticancer Mechanism Investigation

In another research effort, a series of isoxazole-based compounds were tested against human cancer cell lines such as HeLa and MCF-7. The most potent compounds were found to induce apoptosis through specific signaling pathways, demonstrating their potential as novel anticancer therapies .

Data Summary Table

化学反応の分析

Microwave-Assisted Cyclization

A key method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave irradiation. This generates ester-functionalized isoxazoles, which can be further converted to hydroxylamine derivatives via saponification .

Nitrile Oxide Pathway

Chondrogianni’s method (2014) synthesizes 3,5-disubstituted isoxazoles by reacting aryl aldehydes with hydroxylamine hydrochloride to form oximes, followed by treatment with TsN(Cl)Na·3H₂O to produce nitrile oxide intermediates. These intermediates undergo [3+2] cycloaddition with alkynes under microwave conditions .

Cyclocondensation

Ethyl isoxazole-3-carboxylates are synthesized via esterification of isoxazole-3-carboxylic acids. Subsequent reactions with MeLi and CH₃CN yield ketonitriles, which can be further modified .

Base-Induced Transformations

Under strong bases (e.g., NaH, BuK), substituted benzisoxazoles undergo diverse reactions:

-

Ring contraction : Electron-donating substituents lead to 2H-azirines.

-

Ring transformation : Dialkylamino groups form 3-imino-2,3-dihydrobenzofurans.

-

Dimerization : Halogen substituents yield ethylenedicarboxylates .

Coupling Reactions

In EPAC antagonist studies, isoxazole derivatives are synthesized via EDCI/DIPEA coupling with phenyldiazonium salts, enabling structural diversification .

Hydrolysis and Derivatization

Ester groups in isoxazole derivatives can undergo saponification to hydroxylamine derivatives . For example, ester-functionalized isoxazoles 16 and 17 are converted to 18 and 19 via ester hydrolysis .

Substitution and Modification

Isoxazole rings participate in nucleophilic aromatic substitution (NAS) under specific conditions. For instance, benzoisoxazole derivatives react with strong bases to form substituted products .

Base-Induced Reactions

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Ring contraction | NaH, BuK | 2H-azirines | |

| Ring transformation | NaH, BuK | 3-imino-2,3-dihydrobenzofurans | |

| Dimerization | NaH, BuK | Ethylenedicarboxylates |

特性

分子式 |

C6H7NO3 |

|---|---|

分子量 |

141.12 g/mol |

IUPAC名 |

methyl 2-(1,2-oxazol-3-yl)acetate |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)4-5-2-3-10-7-5/h2-3H,4H2,1H3 |

InChIキー |

YWEBQYUNWUOOOB-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC1=NOC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。